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molecular formula C8H12O5 B1600816 Ethyl 4-acetoxyacetoacetate CAS No. 35594-15-1

Ethyl 4-acetoxyacetoacetate

Cat. No. B1600816
M. Wt: 188.18 g/mol
InChI Key: CYNVCBUVDFHONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04720572

Procedure details

A solution of 1.204 l (21.0 moles) of glacial acetic acid and 2.786 l (20.0 moles) of triethylamine in 8.75 l of methyl isobutyl ketone is heated under reflux, and a solution of 1.498 l (11.2 moles) of ethyl 4-chloro-3-oxobutyrate in 1.75 l of methyl isobutyl ketone is added at the boiling point in the course of 20 minutes. When the addition has ended, the mixture is heated under reflux for a further 30 minutes and cooled to about 5° C. and the salts which have precipitated out are filtered off. The residue on the filter is washed with 4.5 l of methyl isobutyl ketone. The combined filtrates are concentrated in vacuo, and first 2 l of drinking water and then 4 l of a 9% strength sodium bicarbonate solution are added to the residue. The suspension is extracted three times with 4 l of ethyl acetate each time and the combined extracts are dried over 2 kg of sodium sulphate, filtered and concentrated in a rotary evaporator at a bath temperature of 40° C.
Quantity
1.204 L
Type
reactant
Reaction Step One
Quantity
2.786 L
Type
reactant
Reaction Step One
Quantity
8.75 L
Type
solvent
Reaction Step One
Quantity
1.498 L
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:13][C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(C(C)=O)C(C)C>[C:1]([O:4][CH2:13][C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.204 L
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.786 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.75 L
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
1.498 L
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
1.75 L
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the salts which have precipitated out
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
The residue on the filter is washed with 4.5 l of methyl isobutyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo, and first 2 l of drinking water
ADDITION
Type
ADDITION
Details
4 l of a 9% strength sodium bicarbonate solution are added to the residue
EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted three times with 4 l of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over 2 kg of sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator at a bath temperature of 40° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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